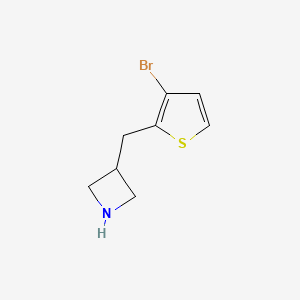

3-((3-Bromothiophen-2-yl)methyl)azetidine

CAS No.:

Cat. No.: VC18231555

Molecular Formula: C8H10BrNS

Molecular Weight: 232.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H10BrNS |

|---|---|

| Molecular Weight | 232.14 g/mol |

| IUPAC Name | 3-[(3-bromothiophen-2-yl)methyl]azetidine |

| Standard InChI | InChI=1S/C8H10BrNS/c9-7-1-2-11-8(7)3-6-4-10-5-6/h1-2,6,10H,3-5H2 |

| Standard InChI Key | DHIBNJYGFQBZMM-UHFFFAOYSA-N |

| Canonical SMILES | C1C(CN1)CC2=C(C=CS2)Br |

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound consists of a saturated azetidine ring (C₃H₇N) linked via a methylene bridge (–CH₂–) to a 3-bromothiophene group (C₄H₂BrS). The azetidine’s puckered conformation introduces ring strain (~25 kcal/mol), which enhances its reactivity toward ring-opening and functionalization . The bromine atom at the 3-position of the thiophene ring acts as an electron-withdrawing group, polarizing the aromatic system and enabling cross-coupling reactions .

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₈H₉BrN₂S |

| Molecular Weight | 245.14 g/mol |

| IUPAC Name | 3-[(3-Bromothiophen-2-yl)methyl]azetidine |

| Hybridization | sp³ (azetidine), sp² (thiophene) |

| Key Functional Groups | Azetidine, bromothiophene, methylene bridge |

Synthesis Strategies

Azetidine Ring Formation

Azetidines are typically synthesized via intramolecular cyclization or strain-release strategies. Source outlines a superbase-induced method using potassium tert-butoxide and butyllithium to generate azetidines from epoxides (General Procedure D). For example, reacting epichlorohydrin with secondary amines under kinetic control yields trialkyl amines, which can be further functionalized . Applying this protocol, a methylene-linked precursor could be cyclized to form the azetidine core.

Introducing the Bromothiophene Moiety

The bromothiophene group is introduced via Suzuki-Miyaura coupling or nucleophilic substitution. Source demonstrates bromination of thiophene derivatives using N-bromosuccinimide (NBS), yielding 3-bromothiophene. Subsequent alkylation of the azetidine’s methyl group with 3-bromothiophen-2-ylmethanol (or a tosylate derivative) would install the desired substituent .

Optimization Challenges

Key challenges include avoiding dimerization of the strained azetidine and ensuring regioselectivity during thiophene functionalization. Density functional theory (DFT) calculations, as employed in Source , could predict favorable reaction pathways and transition states to guide experimental design.

Reactivity and Functionalization

Ring-Opening Reactions

The azetidine ring undergoes acid-catalyzed ring-opening to form linear amines. For instance, treatment with HCl generates a γ-amino alcohol, which can be oxidized to lactams or reduced to pyrrolidines . The bromothiophene group remains inert under these conditions, allowing selective modification of the azetidine.

Cross-Coupling at the Bromine Site

The C–Br bond in the thiophene ring participates in palladium-catalyzed couplings. Source highlights palladium-mediated C–H arylation of azetidines, suggesting that the bromine could be replaced with aryl or heteroaryl groups via Buchwald-Hartwig amination or Ullmann coupling.

Electrophilic Substitution on Thiophene

The electron-deficient thiophene undergoes electrophilic substitution at the 5-position. Nitration or sulfonation reactions would introduce additional functional groups, enhancing the compound’s utility in polymer chemistry .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

-

¹H NMR: The azetidine protons resonate as multiplet signals between δ 2.5–3.5 ppm due to ring strain. The methylene bridge (–CH₂–) appears as a singlet near δ 3.8 ppm, while thiophene protons show distinct coupling patterns at δ 6.5–7.2 ppm .

-

¹³C NMR: The azetidine carbons resonate at δ 40–60 ppm, with the quaternary nitrogen-bearing carbon at δ 55–65 ppm. Thiophene carbons appear at δ 110–140 ppm, with the bromine-bearing carbon deshielded to δ 125–130 ppm .

Mass Spectrometry

High-resolution mass spectrometry (HRMS) would confirm the molecular ion peak at m/z 245.14 (M+H⁺). Fragmentation patterns include loss of HBr (Δ m/z 80) and cleavage of the methylene bridge .

Applications in Research and Industry

Medicinal Chemistry

Azetidines serve as bioisosteres for piperidines and pyrrolidines, improving metabolic stability. The bromothiophene group enables late-stage diversification via cross-coupling, facilitating the synthesis of kinase inhibitors or GPCR modulators .

Materials Science

Thiophene derivatives are pivotal in organic electronics. Incorporating this compound into conjugated polymers could enhance charge transport in organic field-effect transistors (OFETs) or light-emitting diodes (OLEDs) .

Catalysis

Chiral azetidines act as ligands in asymmetric catalysis. Functionalizing the nitrogen atom with phosphine or amine groups could yield novel catalysts for enantioselective hydrogenation .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume